molecular formula C15H9BrN2O3 B1370929 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1370929
M. Wt: 345.15 g/mol
InChI Key: KBPQWHYPWLDFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromophenyl group and a carboxylic acid moiety in its structure makes it a compound of interest in medicinal chemistry and materials science .

Chemical Reactions Analysis

1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:

Properties

Molecular Formula

C15H9BrN2O3

Molecular Weight

345.15 g/mol

IUPAC Name

1-(3-bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H9BrN2O3/c16-9-3-1-4-10(7-9)18-8-12(15(20)21)13(19)11-5-2-6-17-14(11)18/h1-8H,(H,20,21)

InChI Key

KBPQWHYPWLDFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of ethyl 1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxylate from Step 2 (52.5 g, 140.7 mmol) in a mixture of tetrahydrofuran (400 mL), methanol (400 mL) and 1N aqueous sodium hydroxide (280 mL) was heated at ca 50° C. with stirring for 20 minutes. After cooling, the mixture was diluted with water (300 mL) and 1N aqueous HCl (325 mL) was added. After stirring for 45 minutes, the precipitate was filtered, washed well with water and dried to afford the 1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxylic acid as a cream-colored solid.
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52.5 g
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400 mL
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280 mL
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400 mL
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300 mL
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325 mL
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Synthesis routes and methods II

Procedure details

A suspension of ethyl 1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxylate from Step 1 (1 eq) in a mixture of tetrahydrofuran-methanol (0.15M) and 1N aqueous sodium hydroxide (2 eq) was heated at ca 50° C. with stirring for 20 minutes. After cooling, the mixture was diluted with water and acidified with 1N aqueous HCl. After stirring for 45 minutes, the precipitate was filtered, washed well with water and dried to afford the title acid as a cream-colored solid.
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